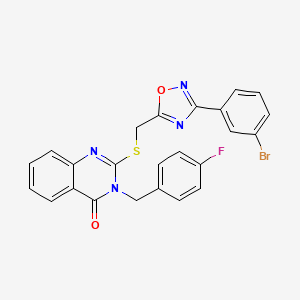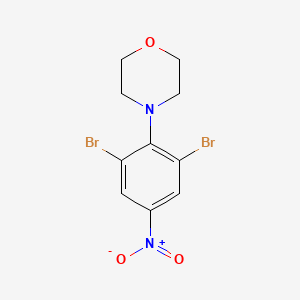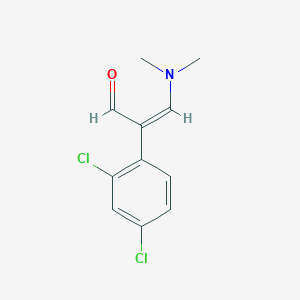![molecular formula C19H16N4O4S B2441875 N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893997-36-9](/img/structure/B2441875.png)
N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide, also known as MNPSA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNPSA is a sulfanylacetamide derivative that has shown promising results in various preclinical studies for the treatment of different diseases.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide has also been reported to inhibit the activity of JAK/STAT signaling pathway, which is involved in the regulation of immune responses and cancer progression.
Biochemical and physiological effects:
N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide has been shown to exhibit potent anti-inflammatory and anticancer activities in various preclinical studies. N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide is a novel compound that has shown promising results in various preclinical studies. However, there are some limitations associated with N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide, including its solubility and stability issues. N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide is also relatively expensive to synthesize, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide research. One potential area of research is to explore the therapeutic potential of N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide in other diseases, such as autoimmune diseases and metabolic disorders. Another area of research is to investigate the pharmacokinetics and pharmacodynamics of N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide in vivo. Finally, the development of more efficient and cost-effective synthesis methods for N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide could facilitate its use in large-scale experiments.
Conclusion:
N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide is a novel compound that has shown promising results in various preclinical studies for the treatment of different diseases. N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide has potent anti-inflammatory and anticancer activities and has been reported to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide has some limitations associated with its solubility and stability issues and is relatively expensive to synthesize. However, there are several future directions for N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide research, which could lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzaldehyde with 2-bromo-6-(3-nitrophenyl)pyridazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the obtained compound with chloroacetyl chloride and thioacetamide to yield N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide has been shown to exhibit potent anti-inflammatory and anticancer activities in preclinical studies. It has also been reported to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-27-16-7-5-14(6-8-16)20-18(24)12-28-19-10-9-17(21-22-19)13-3-2-4-15(11-13)23(25)26/h2-11H,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINARQRLKDOEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Acetyl-3,5-dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazole](/img/structure/B2441792.png)
![1,6,7-trimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2441793.png)
![N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441796.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2441798.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B2441803.png)

![2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2441806.png)
![N-[[4-ethyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2441807.png)
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride](/img/structure/B2441808.png)

![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2441810.png)
![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl acetate](/img/structure/B2441811.png)
